2,4-Dichloro-6-iodopyridin-3-amine
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Overview
Description
2,4-Dichloro-6-iodopyridin-3-amine is a pyridine derivative with the molecular formula C5H3Cl2IN2 and a molecular weight of 288.9 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,4-Dichloro-6-iodopyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodopyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms allows the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-iodopyridine: Another pyridine derivative with similar halogenation patterns.
2,6-Dichloro-3-iodopyridin-4-amine: A compound with a different substitution pattern on the pyridine ring.
Uniqueness
2,4-Dichloro-6-iodopyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H3Cl2IN2 |
---|---|
Molecular Weight |
288.90 g/mol |
IUPAC Name |
2,4-dichloro-6-iodopyridin-3-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2 |
InChI Key |
DNVMLSGZZQFNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1I)Cl)N)Cl |
Origin of Product |
United States |
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